molecular formula C12H14N2O B15334650 2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole

2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole

Cat. No.: B15334650
M. Wt: 202.25 g/mol
InChI Key: DERZHYHWKGUSMF-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole typically involves the condensation of 2-ethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyphenyl)-1H-imidazole: Lacks the methyl group at position 5.

    2-(2-Methoxyphenyl)-5-methyl-1H-imidazole: Contains a methoxy group instead of an ethoxy group.

    2-(2-Ethoxyphenyl)-4,5-dimethyl-1H-imidazole: Contains an additional methyl group at position 4.

Uniqueness

2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethoxy and methyl groups can enhance its solubility and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C12H14N2O/c1-3-15-11-7-5-4-6-10(11)12-13-8-9(2)14-12/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

DERZHYHWKGUSMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC=C(N2)C

Origin of Product

United States

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